molecular formula C17H18N4O4 B2401699 Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate CAS No. 478246-35-4

Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate

Cat. No.: B2401699
CAS No.: 478246-35-4
M. Wt: 342.355
InChI Key: VLDAWEZMAKPDLA-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate is a complex organic compound with a unique structure that combines a nitro group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate typically involves multiple steps, starting from readily available precursorsThe final step often involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-nitro-4-(4-pyridin-2-ylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-25-17(22)13-5-6-14(15(12-13)21(23)24)19-8-10-20(11-9-19)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDAWEZMAKPDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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